molecular formula C12H7BrClFN2O B10964521 N-(5-bromopyridin-2-yl)-2-chloro-6-fluorobenzamide

N-(5-bromopyridin-2-yl)-2-chloro-6-fluorobenzamide

Cat. No.: B10964521
M. Wt: 329.55 g/mol
InChI Key: DKNINTCNAAJNEZ-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-chloro-6-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromopyridine moiety attached to a benzamide structure, which also contains chlorine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-chloro-6-fluorobenzamide typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.

    Formation of Benzamide: The brominated pyridine is then reacted with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other nucleophiles.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can facilitate electrophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2-chloro-6-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-bromopyridin-2-yl)-2-chloro-6-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(5-bromopyridin-2-yl)-2-chloro-6-fluorobenzamide can be compared with other similar compounds, such as:

    N-(5-bromopyridin-2-yl)-2-chlorobenzamide: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

    N-(5-bromopyridin-2-yl)-2-fluorobenzamide: Lacks the chlorine substituent, leading to different chemical properties.

    N-(5-chloropyridin-2-yl)-2-chloro-6-fluorobenzamide: Substitution of bromine with chlorine may result in altered reactivity and applications.

The uniqueness of this compound lies in its specific combination of bromine, chlorine, and fluorine substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H7BrClFN2O

Molecular Weight

329.55 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-chloro-6-fluorobenzamide

InChI

InChI=1S/C12H7BrClFN2O/c13-7-4-5-10(16-6-7)17-12(18)11-8(14)2-1-3-9(11)15/h1-6H,(H,16,17,18)

InChI Key

DKNINTCNAAJNEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=NC=C(C=C2)Br)F

Origin of Product

United States

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